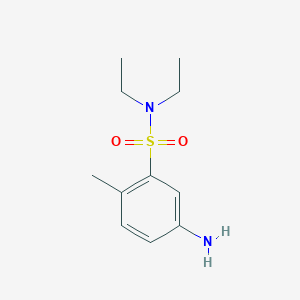

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

Description

5-Amino-N,N-diethyl-2-methylbenzene-1-sulfonamide (CAS: 52236-76-7) is a sulfonamide derivative with the molecular formula C₁₁H₁₈N₂O₂S and a molecular weight of 242.34 g/mol . The compound features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with an amino group (-NH₂) at position 5, diethylamino groups (-N(C₂H₅)₂) at position 1, and a methyl group (-CH₃) at position 2.

Properties

IUPAC Name |

5-amino-N,N-diethyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVYRAFIYQFRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methylbenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in the preparation of various derivatives through oxidation, reduction, and substitution reactions .

Table 1: Common Reactions Involving 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to sulfonic acids or sulfonates | Potassium permanganate, Hydrogen peroxide |

| Reduction | Converts sulfonamide group to other derivatives | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Forms various substituted derivatives | Alkyl halides, Acyl chlorides |

Biology

The compound exhibits potential biological activities, including antimicrobial properties. Studies have shown that it can inhibit specific enzymes such as carbonic anhydrase, which is pivotal in various physiological processes. This inhibition can lead to therapeutic effects against bacterial infections .

Case Study: Antimicrobial Activity

In a study evaluating the antibacterial efficacy of various sulfonamides, 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like streptomycin .

Medicine

Research continues into the compound's potential as a pharmaceutical intermediate. Its structure allows for modifications that may enhance its efficacy and reduce side effects in drug formulations. The interactions of its functional groups with biological targets make it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Industrial Applications

In industrial settings, 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is utilized in the production of dyes and pigments due to its ability to form stable colored complexes. Its chemical stability and reactivity make it suitable for various industrial applications beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide and structurally related compounds:

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Diethyl vs. Methoxy vs. Methyl: Methoxy groups (electron-withdrawing) may reduce sulfonamide acidity compared to methyl (electron-donating) . Halogenation: Chloro or bromo substituents (e.g., in and ) introduce steric bulk and electronic effects, which can influence binding to biological targets.

Commercial and Industrial Relevance

- Pharmaceutical Intermediates : The compound and its analogs (e.g., ) are marketed as building blocks for drug discovery, with prices ranging from €552/500 mg to €1,917/5 g ().

- Regulatory Status: No significant hazards are reported for the diethyl-methyl derivative, whereas halogenated analogs (e.g., chloro, bromo) may require stricter handling .

Biological Activity

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H16N2O2S

- CAS Number : 52236-76-7

The structural features include an amino group, sulfonamide moiety, and diethyl substitution, which contribute to its biological activity.

Sulfonamides, including 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, primarily exert their effects through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamides. In vitro assays indicate that 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

Case Studies

-

Case Study on Efficacy Against Resistant Strains :

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting MRSA growth at concentrations comparable to traditional antibiotics . -

Synergistic Effects with Other Antibiotics :

Research has also explored the synergistic effects of this sulfonamide when combined with other antibiotics, such as penicillin and tetracyclines. The combination therapy demonstrated enhanced antibacterial activity, suggesting a potential strategy to combat antibiotic resistance .

Toxicological Profile

While sulfonamides are generally well-tolerated, some adverse effects have been reported. Common side effects include allergic reactions and hematological disorders. A review highlighted the importance of monitoring patients for potential hypersensitivity reactions when prescribing sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.